3,4-Dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride, commonly referred to as U-47700, is a synthetic compound classified under synthetic opioids. It is notable for its structural similarity to other opioid analgesics, which has led to its investigation in various pharmacological studies. U-47700 is recognized as a controlled substance in many jurisdictions due to its potential for abuse and lack of accepted medical use.
The compound was initially developed by Upjohn, a pharmaceutical company, in the 1970s as part of research into new analgesics. Its identification and classification as a synthetic opioid have raised concerns about its safety and regulatory status, leading to its inclusion in Schedule I of the Controlled Substances Act in the United States.
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride can be represented by the following:
The compound features a complex structure with multiple functional groups that contribute to its pharmacological activity. The presence of chlorine substituents on the aromatic ring enhances its lipophilicity, potentially affecting its binding affinity to opioid receptors.
U-47700 undergoes various chemical reactions typical for amides and aromatic compounds:
Reactions involving U-47700 should be conducted with caution due to its classification as a controlled substance. Safety measures must be implemented to prevent exposure or misuse during laboratory handling .
U-47700 acts primarily as an agonist at the mu-opioid receptor, which is responsible for mediating analgesic effects. Upon binding to these receptors, it triggers intracellular signaling pathways that lead to pain relief and euphoria.
Research indicates that U-47700 has a potency significantly higher than morphine, contributing to its potential for abuse and addiction . Its mechanism involves modulation of neurotransmitter release in pain pathways within the central nervous system.
Relevant data regarding its physical properties are crucial for safe handling and storage practices .
While U-47700 was initially researched for potential analgesic applications, its high abuse potential has limited its use in clinical settings. Current scientific interest mainly revolves around understanding its pharmacological effects and mechanisms of action within opioid receptor systems.
Additionally, it serves as a reference standard in toxicology studies aimed at examining synthetic opioids' impact on public health and safety .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: